
3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group, a dimethyl substitution, and an oxobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl, dimethyl, and oxobutyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the cyclohexenone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one: Similar in structure but lacks the hydroxyl group.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Contains a similar cyclohexenone core with different substituents.
Uniqueness
3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and oxobutyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51238-72-3 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O3/c1-8(13)4-5-9-10(14)6-12(2,3)7-11(9)15/h14H,4-7H2,1-3H3 |
InChI Key |
INJRAUFQYCGIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


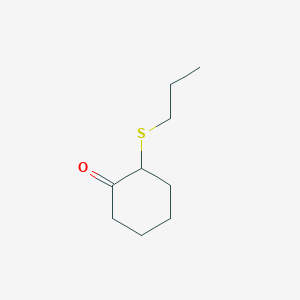
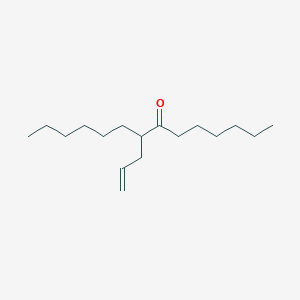
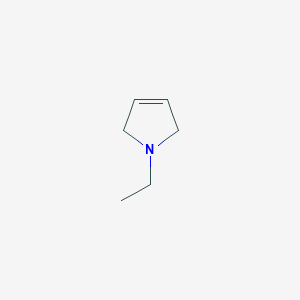
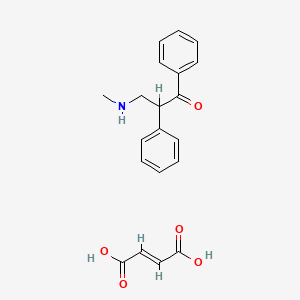


plumbane](/img/structure/B14659800.png)

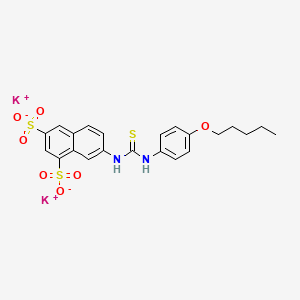
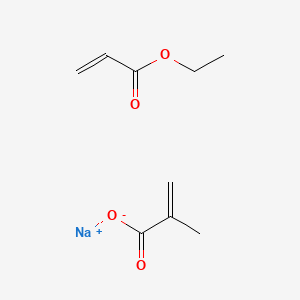
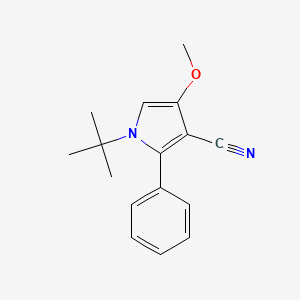
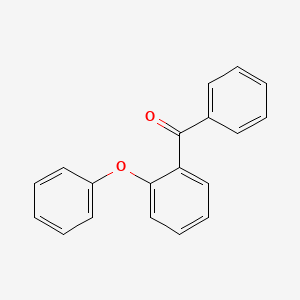

![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
